N-(3-fluoro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide
Description
This compound features a fluorinated phenylacetamide backbone conjugated with a 1,2-dihydropyridinone moiety and a 3-phenyl-1,2,4-oxadiazole substituent. The fluorine atom at the 3-position and methyl group at the 4-position of the phenyl ring enhance lipophilicity and metabolic stability, while the oxadiazole ring contributes to π-π stacking interactions in biological targets . The dihydropyridinone core may facilitate hydrogen bonding, a critical feature for binding affinity .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3/c1-14-9-10-16(12-18(14)23)24-19(28)13-27-11-5-8-17(22(27)29)21-25-20(26-30-21)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAOXTNBJIMHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the oxadiazole ring, followed by the construction of the dihydropyridine ring, and finally the coupling of these intermediates with the fluorinated aromatic amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The oxadiazole ring can be reduced under certain conditions.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the dihydropyridine ring may yield pyridine derivatives, while substitution of the fluorine atom may result in various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues (Table 1) share acetamide or triazole/oxadiazole motifs but differ in substituents, influencing physicochemical and biological properties.
Table 1: Structural Comparison of Analogous Compounds
Key Findings from Comparative Studies
Electronic Environment and NMR Profiles
- The target compound’s NMR chemical shifts (δ 29–36 and 39–44 ppm) differ significantly from analogues like compounds 1 and 7 in Molecules (2014), indicating altered electronic environments at these positions due to the oxadiazole substituent .
- The 3-fluoro-4-methylphenyl group induces deshielding in aromatic protons compared to non-fluorinated analogues (e.g., oxadixyl), as observed in similar acetamide derivatives .
Bioactivity and Functional Implications
- The 1,2,4-oxadiazole ring in the target compound enhances π-π stacking with enzyme active sites, a feature shared with triazole-containing analogues (e.g., ’s hydroxyacetamide derivatives with antiproliferative activity) .
Physicochemical and Pharmacokinetic Trends
- Lipophilicity: Fluorinated phenyl groups (e.g., 3-fluoro-4-methylphenyl) increase logP values compared to non-halogenated analogues, improving blood-brain barrier penetration .
- Metabolic Stability : The oxadiazole ring’s electron-withdrawing nature may slow oxidative metabolism, as seen in similar compounds with heteroaromatic substituents .
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a fluorinated aromatic ring, an oxadiazole moiety, and a dihydropyridine ring, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H17FN4O3 |
| Molecular Weight | 398.39 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The binding affinity of the compound to these targets can lead to modulation of their activity, resulting in significant biological responses.
Potential Targets
- Enzymes : The compound may inhibit or activate specific enzymes that play crucial roles in metabolic pathways.
- Receptors : Interaction with receptors could influence signaling pathways related to cell proliferation and apoptosis.
Anticancer Properties
Research indicates that derivatives of oxadiazole compounds, including those similar to this compound, exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies : Compounds with similar structures have shown IC50 values ranging from 0.12 to 15.63 µM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | A549 | 0.12 |
| N-(3-fluoro...) | MCF-7 | 15.63 |
Mechanistic Insights
In vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cells by increasing the expression levels of pro-apoptotic factors such as p53 and activating caspase pathways . Molecular docking studies suggest strong hydrophobic interactions between these compounds and the active sites of target proteins.
Case Studies
Several studies have evaluated the biological activity of oxadiazole derivatives:
- Study on Oxadiazole-Benzimidazole Derivatives : This study reported enhanced cytotoxic effects against cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Studies : Research indicated that these compounds could disrupt DNA replication machinery in cancer cells, leading to cell cycle arrest at the G0-G1 phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
